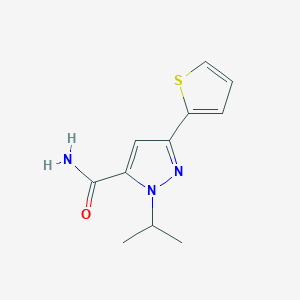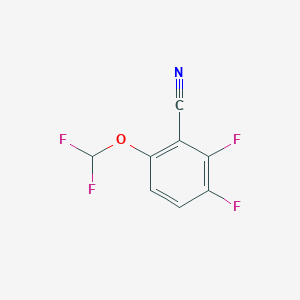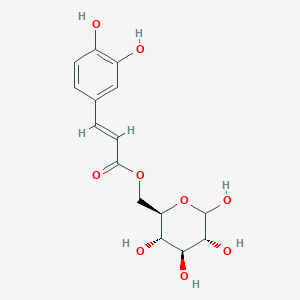
6-O-(E)-Caffeoylglucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-(E)-Caffeoylglucopyranose is a naturally occurring compound found in various plants It is a type of glycoside, specifically a caffeoyl ester of glucose This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(E)-Caffeoylglucopyranose typically involves the esterification of glucose with caffeic acid. This can be achieved through chemical or enzymatic methods. In chemical synthesis, the reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under controlled temperature and pH conditions. Enzymatic synthesis, on the other hand, utilizes enzymes like lipases to catalyze the esterification process, offering a more environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification processes such as chromatography. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-O-(E)-Caffeoylglucopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the caffeoyl moiety to dihydrocaffeoyl derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety, leading to the formation of different esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield caffeic acid quinone, while reduction can produce dihydrocaffeoylglucopyranose.
Scientific Research Applications
6-O-(E)-Caffeoylglucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and glycosylation reactions.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Research has shown potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial effects. It is being investigated for its potential use in treating various diseases, including cancer and cardiovascular diseases.
Industry: The compound is used in the development of natural preservatives, cosmetics, and functional foods due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6-O-(E)-Caffeoylglucopyranose involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: The compound disrupts the cell membranes of bacteria and fungi, leading to their death.
Comparison with Similar Compounds
6-O-(E)-Caffeoylglucopyranose can be compared with other similar compounds, such as:
6-O-(E)-Feruloylglucopyranose: Similar in structure but contains a feruloyl group instead of a caffeoyl group. It also exhibits antioxidant and anti-inflammatory properties.
6-O-(E)-p-Coumaroylglucopyranose: Contains a p-coumaroyl group and shares similar bioactive properties.
Kaempferol Glycosides: These compounds, such as kaempferol 3-O-(6-O-E-caffeoyl)-β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside, have similar glycosidic linkages and exhibit comparable biological activities.
Properties
Molecular Formula |
C15H18O9 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O9/c16-8-3-1-7(5-9(8)17)2-4-11(18)23-6-10-12(19)13(20)14(21)15(22)24-10/h1-5,10,12-17,19-22H,6H2/b4-2+/t10-,12-,13+,14-,15?/m1/s1 |
InChI Key |
JVVFTHAOTNXPOZ-SSLCBRODSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


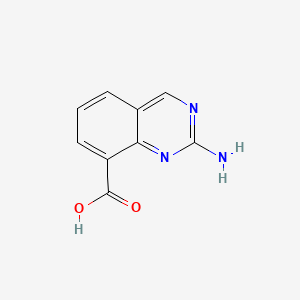
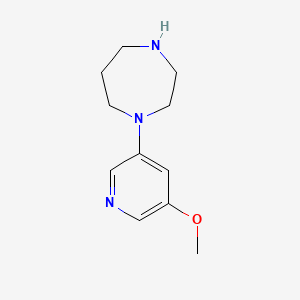
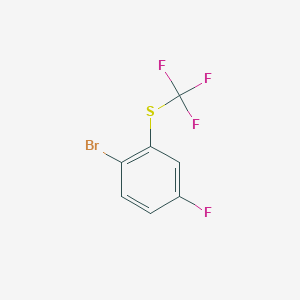
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)

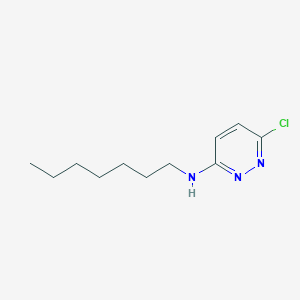



![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)

